![molecular formula C20H26N2O4S B2650077 4-[2-({4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinyl}oxy)ethyl]morpholine CAS No. 339276-88-9](/img/structure/B2650077.png)
4-[2-({4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinyl}oxy)ethyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[2-({4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinyl}oxy)ethyl]morpholine is a useful research compound. Its molecular formula is C20H26N2O4S and its molecular weight is 390.5. The purity is usually 95%.
BenchChem offers high-quality 4-[2-({4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinyl}oxy)ethyl]morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[2-({4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinyl}oxy)ethyl]morpholine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sulfenylation of Pyrroles and Indoles
The study by Gilow et al. (1991) explores the methylsulfenylation of substituted pyrroles and indoles using 1-(methylthio)morpholine among other compounds, revealing the chemical's utility in synthesizing tri- and tetrasubstituted pyrroles and disubstituted indoles. This demonstrates its application in enhancing electrophilic substitution reactions, indicating a potential role in the synthesis of complex heterocyclic compounds Gilow, H. M., Brown, C. S., Copeland, J. N., & Kelly, K. E. (1991). Journal of Heterocyclic Chemistry.
Improvement in Odorless Corey–Kim and Swern Oxidations
Nishide et al. (2004) utilized methyl 6-morpholinohexyl sulfide and sulfoxide as efficient and odorless substitutes in Corey–Kim and Swern oxidations, showcasing an innovative application in making these oxidation processes more user-friendly and environmentally benign. This highlights the compound's role in refining synthetic methodologies for cleaner chemical reactions Nishide, K., Patra, P., Matoba, M., Shanmugasundaram, K., & Node, M. (2004). Green Chemistry.
Nickel Complexes with Bidentate Ligands
The research by Speiser et al. (2004) into nickel complexes with bidentate P,N phosphinitooxazoline and -pyridine ligands, including morpholine derivatives, for the catalytic oligomerization of ethylene, illustrates the compound's potential in catalysis. This application could be crucial for industrial processes, especially in polymer production, showing how such chemical structures can influence catalyst design and efficiency Speiser, F., Braunstein, P., Saussine, L., & Welter, R. (2004). Inorganic Chemistry.
Antimicrobial and Modulating Activity
Oliveira et al. (2015) investigated the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against multi-resistant strains of bacteria and fungi. Although the minimum inhibitory concentration (MIC) was high, the study highlights the compound's potential as a modulator of antibiotic activity, suggesting avenues for research in overcoming drug resistance Oliveira, M. A., Teixeira, A., Cassiano, C. J. d. M., Sena, D., Coutinho, H., Menezes, I., Figueredo, F., Silva, L., Toledo, T., & Bento, R. (2015). Saudi Journal of Biological Sciences.
properties
IUPAC Name |
4-[2-[4,6-dimethyl-3-(2-methylphenyl)sulfonylpyridin-2-yl]oxyethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-15-6-4-5-7-18(15)27(23,24)19-16(2)14-17(3)21-20(19)26-13-10-22-8-11-25-12-9-22/h4-7,14H,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDACVTAXRKJWPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)C2=C(N=C(C=C2C)C)OCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-({4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinyl}oxy)ethyl]morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

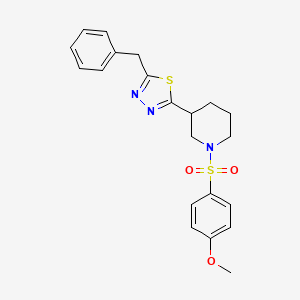
![[2-[(4-fluorophenyl)methylamino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2649998.png)
![3-methyl-2-oxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2649999.png)
![3-benzyl-N-isopropyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2650000.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2650001.png)
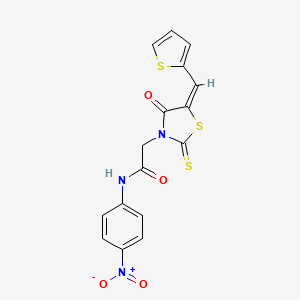
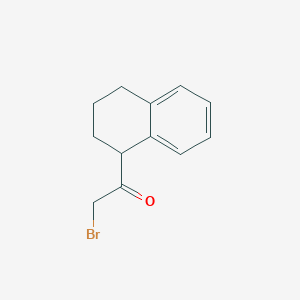
![2-{[2-(2-Methoxyethoxy)ethyl]amino}ethan-1-ol](/img/structure/B2650007.png)
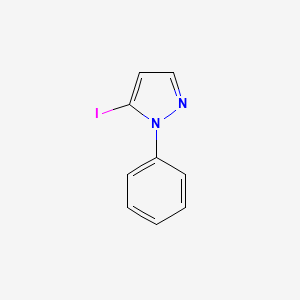
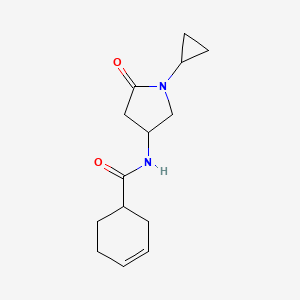
![4-[[1-[(3,5-Difluorophenyl)methylsulfonyl]piperidin-4-yl]methoxy]-2-methylpyridine](/img/structure/B2650013.png)
![N-(4-methylbenzyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2650014.png)
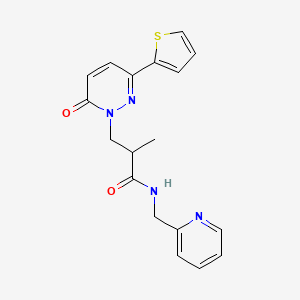
![5-((3,4-Dimethoxyphenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2650017.png)